molecular formula C14H18N2O12P4 B15216176 Risedronate cyclic dimer

Risedronate cyclic dimer

Cat. No.: B15216176
M. Wt: 530.19 g/mol
InChI Key: SEZUEFYYUDYBTC-UHFFFAOYSA-N
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Description

Risedronate cyclic dimer is a compound derived from risedronic acid, which is a pyridine-based bisphosphonate. Risedronic acid is primarily used to treat osteoporosis and Paget’s disease by inhibiting bone resorption. The cyclic dimer form of risedronate is a more complex structure that may exhibit unique properties and applications compared to its monomeric form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of risedronate cyclic dimer involves the cyclization of risedronic acid under specific conditions. One common method is the solvent evaporation technique, where risedronate sodium is dissolved in a suitable solvent and then evaporated to form nanoparticles . Another method involves the quasi-emulsion solvent diffusion technique, which is used to create nanosponges of risedronate sodium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the desired cyclic dimer form.

Chemical Reactions Analysis

Types of Reactions

Risedronate cyclic dimer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the cyclic dimer.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized risedronate derivatives, while substitution reactions can produce a variety of substituted risedronate compounds.

Scientific Research Applications

Risedronate cyclic dimer has several scientific research applications, including:

Mechanism of Action

The mechanism of action of risedronate cyclic dimer involves its binding to bone hydroxyapatite. This binding inhibits bone resorption by osteoclasts, leading to decreased bone turnover. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it induces apoptosis by inhibiting farnesyl pyrophosphate synthase .

Comparison with Similar Compounds

Similar Compounds

    Alendronate: Another bisphosphonate used to treat osteoporosis, with a similar mechanism of action.

    Ibandronate: A bisphosphonate with a different dosing regimen and potency.

    Zoledronic Acid: A more potent bisphosphonate used for various bone diseases.

Uniqueness

Risedronate cyclic dimer is unique due to its cyclic structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric form and other bisphosphonates. This uniqueness can lead to variations in its efficacy, potency, and side effect profile .

Properties

Molecular Formula

C14H18N2O12P4

Molecular Weight

530.19 g/mol

IUPAC Name

[2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid

InChI

InChI=1S/C14H18N2O12P4/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22)

InChI Key

SEZUEFYYUDYBTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)O)O)P(=O)(O)O

Origin of Product

United States

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